Panobinostat Lactate

Descripción

Propiedades

IUPAC Name |

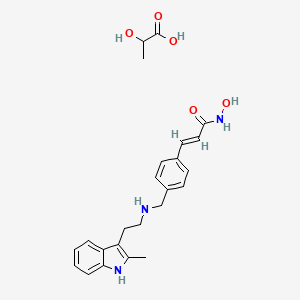

(E)-N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2.C3H6O3/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26;1-2(4)3(5)6/h2-11,22-23,26H,12-14H2,1H3,(H,24,25);2,4H,1H3,(H,5,6)/b11-10+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDWNSFFSMWXJJ-ASTDGNLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO.CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO.CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026247 | |

| Record name | Panobinostat lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960055-56-5 | |

| Record name | Panobinostat lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960055-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panobinostat lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960055565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panobinostat lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANOBINOSTAT LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0T99OO4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Panobinostat Lactate in Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Panobinostat is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-neoplastic activity across a range of hematological and solid tumors.[1][2] As a member of the hydroxamic acid class, it non-selectively inhibits Class I, II, and IV HDAC enzymes at nanomolar concentrations.[3][4][5][6] This inhibition leads to the hyperacetylation of both histone and non-histone proteins, culminating in a cascade of anti-cancer effects. The primary mechanisms of action include epigenetic modulation leading to the reactivation of tumor suppressor genes, induction of cell cycle arrest, and triggering of apoptosis through multiple pathways.[3][4][7][8] Furthermore, panobinostat modulates critical cellular signaling pathways and exhibits synergistic activity with other anti-cancer agents, most notably the proteasome inhibitor bortezomib. This document provides a comprehensive technical overview of panobinostat's molecular mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: Pan-Histone Deacetylase Inhibition

The foundational mechanism of panobinostat is its potent inhibition of histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones and other proteins.[4][9] In many cancers, HDACs are overexpressed or dysregulated, leading to the hypoacetylation of histones.[4][9] This results in a condensed chromatin structure (heterochromatin), which represses the transcription of critical genes, including tumor suppressors.[7][9]

Panobinostat, as a pan-HDAC inhibitor, reverses this process. Its hydroxamic acid moiety chelates the zinc ion within the active site of HDAC enzymes, potently blocking their catalytic activity.[10] This action inhibits Class I, II, and IV HDACs, leading to an accumulation of acetylated histones.[5][11] The resulting "relaxed" or open chromatin structure (euchromatin) allows for transcriptional machinery to access DNA, leading to the expression of previously silenced genes that can halt cancer progression.[3][4][7][12]

Downstream Cellular Consequences

The inhibition of HDACs by panobinostat initiates a wide array of downstream effects that contribute to its anti-tumor activity.

Epigenetic Reprogramming and Gene Expression

The most direct consequence of HDAC inhibition is the hyperacetylation of core histone proteins (e.g., H3 and H4).[10][13] This epigenetic shift alters the genetic landscape of the cancer cell, notably:

-

Upregulation of Tumor Suppressor Genes: Panobinostat treatment leads to the re-expression of silenced tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p21 (CDKN1A).[14]

-

Downregulation of Oncogenes: The transcription of key oncogenes, such as c-Myc, is often suppressed following treatment.[10][15]

Effects on Non-Histone Proteins

HDACs target a multitude of non-histone proteins. Panobinostat-induced hyperacetylation of these substrates disrupts numerous cellular processes vital for cancer cell survival:

-

α-tubulin: Hyperacetylation of α-tubulin, a result of HDAC6 inhibition, disrupts microtubule dynamics and intracellular protein trafficking. This is particularly crucial for the aggresome pathway, an alternative protein degradation route.[5][16]

-

Hsp90 (Heat Shock Protein 90): Acetylation of Hsp90 impairs its chaperone function, leading to the degradation of its client oncoproteins, such as AKT, EGFR, and STAT3.[14][17]

-

p53: Acetylation can enhance the stability and tumor-suppressive functions of the p53 protein.[7][18]

Induction of Cell Cycle Arrest

Panobinostat effectively halts cancer cell proliferation by inducing cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[14][19][20] This is largely mediated by the transcriptional upregulation of the CDK inhibitor p21, which prevents the cell from progressing through the cell cycle.[5][14]

Induction of Apoptosis

Panobinostat is a potent inducer of apoptosis (programmed cell death) in cancer cells through multiple mechanisms:[3][4][21]

-

Intrinsic (Mitochondrial) Pathway: It modulates the expression of Bcl-2 family proteins, decreasing anti-apoptotic members (e.g., Bcl-xL, Bcl-2) and increasing pro-apoptotic members (e.g., Bim, BAX, BAK).[14][15] This leads to mitochondrial membrane disruption and activation of caspase-9 and caspase-3.[5][22]

-

Extrinsic (Death Receptor) Pathway: Panobinostat can sensitize cells to death receptor-mediated apoptosis, for instance, by enhancing TRAIL-mediated cytotoxicity.[14]

-

Generation of Reactive Oxygen Species (ROS): The drug can induce oxidative stress through the production of ROS, which further contributes to mitochondrial damage and apoptosis.[14][22]

Modulation of Oncogenic Signaling Pathways

Panobinostat disrupts several key signaling pathways that are frequently hyperactive in cancer and drive proliferation and survival.[18]

-

JAK/STAT Pathway: In multiple myeloma, panobinostat has been shown to inhibit the phosphorylation of STAT5 and STAT6, disrupting this critical survival signaling cascade.[18]

-

PI3K/AKT/mTOR Pathway: This central pathway controlling cell growth and metabolism is also modulated by panobinostat, partly through the Hsp90-dependent degradation of AKT.[18]

-

Akt/FOXM1 Pathway: In gastric cancer, panobinostat has been shown to inactivate Akt/FOXM1 signaling, suppressing proliferation and metastasis.[23]

Synergy with Proteasome Inhibitors

A clinically significant mechanism of panobinostat is its synergy with proteasome inhibitors like bortezomib, particularly in multiple myeloma.[16][24] Myeloma cells produce large quantities of misfolded proteins and are highly dependent on the proteasome for their degradation.[16]

When the proteasome is blocked by bortezomib, cancer cells compensate by activating the aggresome pathway , which transports ubiquitinated protein aggregates via microtubules to be degraded by autophagy.[16][21] This process is dependent on HDAC6. Panobinostat inhibits HDAC6, leading to α-tubulin hyperacetylation, which disrupts the dynein motor complex required for aggresome formation.[16] This dual blockade of both the proteasome and the aggresome escape route leads to a toxic accumulation of misfolded proteins, overwhelming the cell and triggering robust apoptosis.[16][24]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Panobinostat

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of panobinostat against various HDAC enzymes and cancer cell lines, demonstrating its potency at the nanomolar level.

| Target | IC₅₀ (nM) | Cell Line / Assay Type | Reference |

| HDAC Enzymes | |||

| Pan-HDAC | 2.1 - 531 nM | Enzymatic Assays | [13] |

| Class I, II, IV | < 13.2 nM (most) | Enzymatic Assays | [17] |

| Cancer Cell Lines | |||

| HH (CTCL) | 1.8 nM | Cell Proliferation Assay | [13] |

| BT474 (Breast) | 2.6 nM | Cell Proliferation Assay | [13] |

| HCT116 (Colon) | 7.1 nM | Cell Proliferation Assay | [13] |

| MOLT-4 (Leukemia) | 5 nM | Apoptosis Assay | [10] |

| Reh (Leukemia) | 20 nM | Apoptosis Assay | [10] |

| K562 (CML) | 61.31 nM | Proliferation Assay (48h) | [15] |

Table 2: Clinical Efficacy of Panobinostat in Multiple Myeloma

This table presents key efficacy data from clinical trials of panobinostat in combination with bortezomib and dexamethasone for relapsed/refractory multiple myeloma (RRMM).

| Clinical Trial | Patient Population | Treatment Arm | Control Arm | Outcome Metric | Result | Reference |

| PANORAMA-1 | RRMM (1-3 prior lines) | Pano + Bort + Dex | Placebo + Bort + Dex | Median PFS | 12.0 vs 8.1 months | [25] |

| PANORAMA-1 (Subgroup) | RRMM (≥2 prior lines incl. Bort & IMiD) | Pano + Bort + Dex | Placebo + Bort + Dex | Median PFS | 10.6 vs 5.8 months | [26] |

| PANORAMA-1 (Subgroup) | RRMM (≥2 prior lines incl. Bort & IMiD) | Pano + Bort + Dex | Placebo + Bort + Dex | Overall Response Rate | 59% vs 41% | [26] |

| PANORAMA-2 | Bortezomib-refractory MM | Pano + Bort + Dex | N/A (single arm) | Overall Response Rate | 34.5% | [27] |

| PANEX | Heavily pretreated RRMM | Pano + SC Bort + Dex | N/A (single arm) | Overall Response Rate | 62% | [27] |

PFS: Progression-Free Survival; Pano: Panobinostat; Bort: Bortezomib; Dex: Dexamethasone; IMiD: Immunomodulatory drug; SC: Subcutaneous.

Experimental Protocols

HDAC Activity Assay (Fluorometric)

This protocol outlines a method to measure total HDAC activity in cell or tissue lysates and assess the inhibitory effect of panobinostat.

Principle: HDAC enzymes in the lysate deacetylate a fluorogenic substrate. A developer solution then cleaves the deacetylated substrate to release a fluorescent molecule, which is quantified.

Methodology:

-

Lysate Preparation:

-

Harvest cells or homogenize tissue in lysis buffer containing a protease inhibitor cocktail.

-

Prepare nuclear extracts via differential centrifugation for specific analysis of nuclear HDACs.[28]

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Reaction:

-

In a 96-well microplate, add diluted lysate (e.g., 15 µg protein/well).[28]

-

Add test compounds (panobinostat at various concentrations) or vehicle control. Include a known HDAC inhibitor like Trichostatin A (TSA) as a positive control.[28][29]

-

Initiate the reaction by adding the fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC).[28]

-

Incubate at 37°C for 30-60 minutes.

-

-

Development and Measurement:

-

Data Analysis:

-

Subtract background fluorescence (wells with no lysate).

-

Calculate the percentage of HDAC inhibition relative to the vehicle control.

-

Plot inhibition versus panobinostat concentration to determine the IC₅₀ value.

-

Western Blotting for Acetylated Proteins

This protocol is used to qualitatively and semi-quantitatively assess the increase in histone and non-histone protein acetylation following panobinostat treatment.

Methodology:

-

Cell Treatment and Lysis:

-

Culture cancer cells to ~70-80% confluency.

-

Treat cells with various concentrations of panobinostat or vehicle control for a specified time (e.g., 6 or 24 hours).[30]

-

Harvest cells, wash with PBS, and lyse in RIPA buffer supplemented with protease inhibitors and an HDAC inhibitor (e.g., TSA, sodium butyrate) to preserve acetylation marks.

-

-

Protein Quantification and Sample Preparation:

-

Centrifuge lysates to pellet debris and collect the supernatant.

-

Determine protein concentration (e.g., BCA assay).

-

Normalize protein amounts for all samples and add Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein per lane onto a polyacrylamide gel (SDS-PAGE).

-

Run electrophoresis to separate proteins by size.

-

Transfer separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for an acetylated protein (e.g., anti-acetyl-Histone H3, anti-acetyl-α-tubulin) overnight at 4°C.

-

Wash the membrane multiple times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system or X-ray film.

-

Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin, or total Histone H3) to ensure equal protein loading.[30]

-

Perform densitometry analysis to quantify changes in protein acetylation.[30]

-

References

- 1. benthamscience.com [benthamscience.com]

- 2. Panobinostat (LBH589): a potent pan-deacetylase inhibitor with promising activity against hematologic and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Panobinostat: a Histone Deacetylase Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]

- 4. Panobinostat: a Histone Deacetylase Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]

- 5. Histone deacetylase inhibitor, panobinostat, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines | PLOS One [journals.plos.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. What is the mechanism of Panobinostat lactate? [synapse.patsnap.com]

- 8. Facebook [cancer.gov]

- 9. cdn.mdedge.com [cdn.mdedge.com]

- 10. dppiv.com [dppiv.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Panobinostat Effectively Increases Histone Acetylation and Alters Chromatin Accessibility Landscape in Canine Embryonic Fibroblasts but Does Not Enhance Cellular Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]

- 14. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sodium butyrate and panobinostat induce apoptosis of chronic myeloid leukemia cells via multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Panobinostat for the treatment of multiple myeloma: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 18. commons.stmarytx.edu [commons.stmarytx.edu]

- 19. Panobinostat - Wikipedia [en.wikipedia.org]

- 20. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The potential of panobinostat as a treatment option in patients with relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Inactivation of the Akt/FOXM1 Signaling Pathway by Panobinostat Suppresses the Proliferation and Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. dovepress.com [dovepress.com]

- 26. Farydak (Panobinostat): First HDAC Inhibitor Approved for the Treatment of Patients with Relapsed Multiple Myeloma [ahdbonline.com]

- 27. Efficacy of Panobinostat for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Panobinostat Lactate: A Technical Guide to a Pan-Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panobinostat is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-neoplastic activity across a range of hematologic and solid tumors.[1][2] Marketed under the brand name Farydak®, it is a hydroxamic acid derivative that inhibits Class I, II, and IV HDAC enzymes at low nanomolar concentrations.[3][4][5] The inhibition of these enzymes leads to the hyperacetylation of both histone and non-histone proteins, resulting in epigenetic modulation of gene expression, cell cycle arrest, and apoptosis in malignant cells.[6][7][8]

Panobinostat lactate was approved by the U.S. Food and Drug Administration (FDA) in February 2015 for the treatment of multiple myeloma in patients who have received at least two prior standard therapies, including bortezomib and an immunomodulatory agent, used in combination with the proteasome inhibitor bortezomib and dexamethasone.[2][3][9] This guide provides an in-depth technical overview of its core mechanism of action, effects on cellular signaling, key experimental data, and relevant laboratory protocols.

Core Mechanism of Action

The primary mechanism of panobinostat is the non-selective inhibition of histone deacetylases (HDACs).[3] HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails.[6] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[6] In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes.[6][7]

Panobinostat binds to the zinc-containing active site of HDACs, blocking their enzymatic activity. This leads to an accumulation of acetylated histones (hyperacetylation), which relaxes the chromatin structure and facilitates the transcriptional activation of previously silenced genes, including those involved in tumor suppression, cell cycle arrest, and apoptosis.[6][7] Beyond histones, panobinostat also induces the hyperacetylation of non-histone proteins, such as transcription factors and chaperones like HSP90, further contributing to its anti-tumor effects.[6][10]

Affected Signaling Pathways

Panobinostat impacts multiple signaling pathways critical for cancer cell survival and proliferation.

HSP90 Chaperone Function

Panobinostat induces the hyperacetylation of Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the stability and function of numerous oncogenic client proteins.[10] Hyperacetylation inhibits HSP90's chaperone activity, leading to the proteasomal degradation of its client proteins, which can include key drivers of malignancy.[10] This mechanism is particularly relevant in multiple myeloma, where panobinostat can induce the degradation of calcineurin (PPP3CA).[10]

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade for cytokines and growth factors, and its aberrant activation is common in cancer. Panobinostat has been shown to disrupt this pathway in multiple myeloma cells by inhibiting the phosphorylation of STAT5 and STAT6, which reduces cell proliferation and promotes apoptosis.[11]

Quantitative Data Summary

Pharmacokinetics & Pharmacodynamics

Panobinostat is rapidly absorbed after oral administration, with extensive metabolism.[3][12] Co-administration with dexamethasone can reduce plasma exposure.[13]

Table 1: Pharmacokinetic Parameters of Panobinostat

| Parameter | Value | Condition / Notes | Citation |

|---|---|---|---|

| Bioavailability (F) | 21.4% | Oral administration | [1][12] |

| Time to Cmax (Tmax) | ~2 hours | Following a 20 mg oral dose | [3] |

| Half-life (t½) | ~30 hours | [3] | |

| Clearance (CL) | 33.1 L/h (Median) | Interindividual variability of 74% | [1] |

| Protein Binding | ~90% | Plasma protein binding | [1] |

| Metabolism | Extensive | Primarily via CYP3A4 (~40%), with minor roles for CYP2D6 and CYP2C19. Also non-CYP routes. | [3][4][14] |

| Excretion | 44-77% in feces; 29-51% in urine | <3.5% excreted as unchanged drug | [1][14] |

| AUC0-24 | 47.5 ng·h/mL | Geometric mean at MTD with bortezomib and dexamethasone. ~50% lower than single-agent trials. | [13] |

| Cmax | 8.1 ng/mL | Geometric mean at MTD with bortezomib and dexamethasone. |[13] |

Preclinical Efficacy

Panobinostat demonstrates potent activity against HDAC enzymes and cancer cell lines at nanomolar concentrations.

Table 2: In Vitro Inhibitory Activity of Panobinostat

| Target | IC50 / AC50 | Cell Line / System | Citation |

|---|---|---|---|

| HDACs 1, 2, 3, 5, 6, 9, 10, 11 | 2.1 - 13.2 nM | Enzymatic Assay | |

| HDACs 4, 7, 8 | 203 - 531 nM | Enzymatic Assay | |

| p21 Promoter Activation | 46 nM (AC50) | H1299 cells | [15] |

| Cell Viability (SKOV-3) | IC50 < 25 nM | Ovarian cancer cell line | [16] |

| Cell Viability (GL261) | IC50 = 0.17 µM | Glioblastoma cell line | [17] |

| Cell Viability (MM Cell Lines) | Dose-dependent decrease (3.125-25 nM) | JJN3 and KMM1 cell lines |[18] |

Table 3: In Vivo Xenograft Model Efficacy of Panobinostat

| Cancer Model | Dosing Regimen | Key Finding | Citation |

|---|---|---|---|

| Canine NHL (CLBL-1) | 10 mg/kg & 20 mg/kg (IP, 5 days/week for 2 weeks) | 82.9% and 97.3% tumor growth inhibition, respectively. | [19] |

| Disseminated Myeloma (MM1.S) | 10 mg/kg & 20 mg/kg (IP, 5 days/week) | Significantly decreased tumor burden and increased time to endpoint. | [15][20] |

| DIPG (Orthotopic) | 10 or 20 mg/kg (daily) | Significant toxicity observed; reduced doses did not prolong survival. |[21][22] |

Clinical Efficacy & Safety

The pivotal PANORAMA 1 trial established the clinical benefit of panobinostat in combination therapy for relapsed/refractory multiple myeloma.[2]

Table 4: Key Clinical Trial Results for Panobinostat

| Trial Name / Phase | Treatment Arms | Key Efficacy Outcome | Citation |

|---|---|---|---|

| PANORAMA 1 (Phase III) | Panobinostat + Bortezomib + Dexamethasone vs. Placebo + Bortezomib + Dexamethasone | Median PFS: 12.0 months vs. 8.1 months (P < 0.0001) | [2] |

| PANORAMA 2 (Phase II) | Panobinostat + Bortezomib + Dexamethasone (in bortezomib-refractory patients) | Overall Response Rate (ORR): 35% | [23][24] |

| Phase Ib/II (Combination) | Panobinostat + Bortezomib + Dexamethasone | ORR (expansion phase): 73% | [5] |

| Retrospective Analysis | Panobinostat-based combinations in heavily pretreated MM patients | ORR: 24.8%; Median PFS: 3.4 months; Median OS: 19.1 months |[25] |

Table 5: Common Grade 3-4 Adverse Events (AEs) with Panobinostat Combination Therapy

| Adverse Event | Incidence (%) | Trial / Notes | Citation |

|---|---|---|---|

| Thrombocytopenia | 67-68% | PANORAMA 1 | [4][26] |

| Neutropenia | 34-35% | PANORAMA 1 | [4][26] |

| Diarrhea | 25% | PANORAMA 1 | [26] |

| Fatigue / Asthenia | 24% | PANORAMA 1 | [26] |

| Peripheral Neuropathy | 18% | PANORAMA 1 |[26] |

Experimental Protocols & Workflows

In Vitro Cell Viability Assay

This protocol describes a typical luminescence-based assay to determine the effect of panobinostat on the viability of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., multiple myeloma cell lines) are seeded into a 96-well, solid white-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[18]

-

Drug Application: Prepare serial dilutions of this compound in culture medium. Add the drug solutions to the wells. Include wells with vehicle (e.g., DMSO) as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[18]

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Add a volume of a commercial viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) equal to the volume of cell culture medium in each well.[18]

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

In Vivo Murine Xenograft Model

This protocol outlines a common procedure to evaluate the anti-tumor efficacy of panobinostat in vivo.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., SCID or NOD-SCID), 6-8 weeks old.[19]

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ CLBL-1 cells) mixed with Matrigel into the flank of each mouse.[19] For disseminated models, cells can be injected intravenously.[20]

-

Tumor Growth and Randomization: Allow tumors to grow to a mean volume of approximately 100 mm³. Randomize mice into different treatment cohorts (typically n=5-10 per group), including a vehicle control group and one or more panobinostat dose groups (e.g., 10 mg/kg, 20 mg/kg).[19]

-

Treatment: Administer panobinostat (or vehicle) according to the planned schedule. A common regimen is intraperitoneal (IP) injection five days a week for 2-3 weeks.[19]

-

Efficacy Monitoring:

-

Measure tumor dimensions with digital calipers two to three times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.

-

Monitor animal body weight and overall health status as indicators of toxicity.

-

-

Endpoint and Analysis: The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. At the endpoint, animals are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for target engagement markers like acetylated histones).[8][19]

Conclusion

This compound is a potent pan-HDAC inhibitor with a well-defined mechanism of action that translates to significant preclinical and clinical anti-tumor activity, particularly in multiple myeloma.[2][6] Its ability to induce hyperacetylation of both histone and non-histone proteins results in the reactivation of tumor suppressor genes and the disruption of key oncogenic signaling pathways.[6][11] While demonstrating clear efficacy, its use is associated with a notable toxicity profile, including myelosuppression and gastrointestinal side effects, which requires careful management.[5][27] Ongoing research continues to explore its role in other malignancies and in novel combination therapies to further optimize its therapeutic potential.

References

- 1. Population pharmacokinetics of intravenous and oral panobinostat in patients with hematologic and solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Panobinostat for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. tga.gov.au [tga.gov.au]

- 5. Clinical developments in the treatment of relapsed or relapsed and refractory multiple myeloma: impact of panobinostat, the first-in-class histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Facebook [cancer.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Histone deacetylase inhibitor panobinostat induces calcineurin degradation in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. commons.stmarytx.edu [commons.stmarytx.edu]

- 12. Panobinostat - Wikipedia [en.wikipedia.org]

- 13. Panobinostat PK/PD profile in combination with bortezomib and dexamethasone in patients with relapsed and relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Panobinostat (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In vitro and in vivo rationale for the triple combination of panobinostat (LBH589) and dexamethasone with either bortezomib or lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models | PLOS One [journals.plos.org]

- 23. dovepress.com [dovepress.com]

- 24. Phase II trial of single‐agent panobinostat consolidation improves responses after sub‐optimal transplant outcomes in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Study Reveals Outcomes of Panobinostat in Heavily Pretreated Multiple Myeloma Patients [trial.medpath.com]

- 26. researchgate.net [researchgate.net]

- 27. What are the side effects of this compound? [synapse.patsnap.com]

Panobinostat Lactate's Effect on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panobinostat is a potent, orally available pan-deacetylase inhibitor (pan-HDACi) that has demonstrated significant anti-tumor activity across a range of hematological and solid malignancies.[1][2][3] Its primary mechanism of action involves the inhibition of class I, II, and IV histone deacetylases (HDACs), leading to the hyperacetylation of histone and non-histone proteins.[4] This epigenetic modulation results in a more relaxed chromatin structure, thereby altering gene expression patterns that govern critical cellular processes such as cell cycle progression, apoptosis, and angiogenesis.[5][6] This technical guide provides an in-depth overview of the effects of panobinostat lactate on gene expression, detailing its impact on global transcriptomes and key signaling pathways. The document includes a summary of quantitative gene expression changes, detailed experimental methodologies from seminal studies, and visualizations of affected signaling pathways and experimental workflows.

Core Mechanism of Action: Epigenetic Modulation of Gene Expression

Panobinostat's therapeutic effects are rooted in its ability to alter the epigenetic landscape of cancer cells. By inhibiting HDAC enzymes, panobinostat disrupts the removal of acetyl groups from lysine residues on histone tails. This leads to an accumulation of acetylated histones, which neutralizes their positive charge and weakens their interaction with negatively charged DNA. The resulting "open" chromatin conformation allows for the transcriptional activation of previously silenced genes, including tumor suppressor genes.[5] Conversely, panobinostat can also lead to the repression of genes involved in tumor progression.

The antitumor activity of panobinostat is attributed to this epigenetic modulation of gene expression and the inhibition of protein metabolism.[1] In multiple myeloma, for instance, there is an overexpression of DAC proteins, which panobinostat effectively inhibits.[1]

Quantitative Analysis of Gene Expression Changes

Numerous studies have employed high-throughput screening methods like microarray and RNA sequencing (RNA-seq) to elucidate the global changes in gene expression induced by panobinostat.

Cutaneous T-Cell Lymphoma (CTCL)

In a clinical study involving patients with CTCL, treatment with panobinostat was found to induce rapid and significant changes in gene expression. Microarray analysis of tumor biopsies revealed that 23 genes were commonly regulated across all tested patients. Of these, 3 genes were consistently up-regulated, while 20 were down-regulated. These genes are implicated in crucial biological responses, including apoptosis, immune regulation, and angiogenesis.[1][2][5]

| Gene Category | Regulation | Number of Genes | Implicated Biological Process | Reference |

| Apoptosis-related | Up-regulated | >1 | Induction of programmed cell death | [1][2] |

| Apoptosis-related | Down-regulated | >1 | Inhibition of survival signals | [1][2] |

| Immune Regulation | Modulated | >1 | Alteration of immune cell signaling | [1][2] |

| Angiogenesis-related | Down-regulated | >1 | Inhibition of new blood vessel formation | [1][2][6] |

| Total Commonly Regulated | 23 | [2] |

Note: The complete list of 23 commonly regulated genes and their precise fold changes are detailed in the supplementary materials of the cited study by Ellis et al., 2008.[5]

Neuroblastoma

A single-cell RNA sequencing study on the neuroblastoma cell line Kelly revealed that panobinostat treatment significantly affected the expression of 2708 genes. Among these, 2013 genes were up-regulated and 695 were down-regulated, representing over 10% of the human transcriptome.[7]

| Cell Line | Treatment | Total Differentially Expressed Genes | Up-regulated Genes | Down-regulated Genes | Key Modulated Genes | Reference |

| Kelly (Neuroblastoma) | 10 nM Panobinostat for 12h | 2708 | 2013 | 695 | H1F0 (up), CENPV (down), BID (down), TP53 (down) | [7] |

Note: A comprehensive list of all differentially expressed genes, including their log2 fold changes and adjusted p-values, is available in the supplementary files of the original publication.[7]

Multiple Myeloma

In bortezomib-resistant multiple myeloma cell lines, panobinostat treatment was shown to alter the expression of several HDAC family members. Notably, HDAC7 was down-regulated while HDAC6 was up-regulated.[4]

| Cell Lines | Treatment | Gene | Regulation | Reference |

| RPMI-8226v10r, Kas6v10r | 50 nM Panobinostat for 12h | HDAC7 | Down-regulated | [4] |

| RPMI-8226v10r, Kas6v10r | 50 nM Panobinostat for 12h | HDAC6 | Up-regulated | [4] |

Key Signaling Pathways Modulated by Panobinostat

Panobinostat exerts its anti-cancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.

JAK/STAT Pathway

The JAK/STAT pathway is a crucial signaling cascade for cell proliferation and survival. In multiple myeloma cells, panobinostat has been shown to inhibit the phosphorylation of STAT5 and STAT6, leading to a reduction in cell proliferation and an increase in apoptosis.[1]

Caption: Panobinostat inhibits the JAK/STAT signaling pathway.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Panobinostat has been demonstrated to modulate this pathway, contributing to its anti-tumor effects.[1]

Caption: Panobinostat modulates the PI3K/AKT/mTOR pathway.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies used in key studies investigating the effects of panobinostat on gene expression.

Microarray Analysis of CTCL Biopsies

This protocol is based on the study by Ellis et al. (2008).[5]

Objective: To identify genes commonly regulated by panobinostat in patients with CTCL.

Experimental Design:

-

Patients: Patients with CTCL were administered 20 mg of panobinostat orally on a Monday, Wednesday, Friday schedule weekly.[5]

-

Sample Collection: Tumor biopsies were obtained at baseline (0 hours) and at 4, 8, and 24 hours after the initial dose.[5]

-

RNA Extraction: Total RNA was isolated from biopsy samples.

-

Microarray Platform: Affymetrix Human Genome U133 Plus 2.0 Arrays were used for gene expression profiling.

-

Data Analysis:

-

Raw data were background-corrected using the gcRMA algorithm.

-

Gene expression changes were normalized to the corresponding baseline arrays.

-

Genes with a ≥ 2-fold change in expression were considered significantly altered.[5]

-

An additive ANOVA model was used to identify genes that responded consistently to panobinostat across all patients.[5]

-

Caption: Workflow for microarray analysis of CTCL biopsies.

Single-Cell RNA Sequencing of Neuroblastoma Cells

This protocol is based on the study of panobinostat's effects on the Kelly neuroblastoma cell line.[7]

Objective: To investigate the transcriptomic effects of panobinostat at the single-cell level.

Experimental Design:

-

Cell Line: Kelly neuroblastoma cells.

-

Treatment: Cells were treated with 10 nM panobinostat or a vehicle control (DMSO) for 12 hours.[7]

-

Single-Cell Capture: A droplet-based platform was used for single-cell encapsulation.

-

Library Preparation: Libraries for single-cell RNA-seq were prepared to capture the 3' end of transcripts.

-

Sequencing: Sequencing was performed on an Illumina platform.

-

Data Analysis:

-

Raw sequencing reads were processed to generate a feature-barcode matrix.

-

Differential gene expression analysis was performed between panobinostat-treated and control cells.

-

Master regulator analysis was used to identify key transcriptional regulators affected by the treatment.[7]

-

Caption: Workflow for single-cell RNA sequencing analysis.

Conclusion

This compound profoundly impacts the gene expression landscape of cancer cells, a direct consequence of its potent inhibition of histone deacetylases. This leads to the reactivation of tumor suppressor genes and the modulation of key oncogenic signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways. High-throughput transcriptomic studies have begun to unravel the complex network of genes regulated by panobinostat, providing valuable insights into its mechanisms of action and identifying potential biomarkers of response. Further research, particularly the public sharing of detailed gene expression datasets, will be crucial for a more comprehensive understanding and for the rational design of combination therapies to enhance the clinical efficacy of this promising anti-cancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Histone deacetylase inhibitor panobinostat induces clinical responses with associated alterations in gene expression profiles in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oaepublish.com [oaepublish.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Anti-Tumor Activity of Panobinostat Lactate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the anti-tumor mechanisms of Panobinostat lactate, a potent pan-histone deacetylase inhibitor. It includes quantitative data on its efficacy, detailed experimental protocols, and visualizations of its core mechanisms of action.

Executive Summary

Panobinostat is a non-selective histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity across a range of hematological and solid malignancies.[1][2] As the lactate salt form of panobinostat, it functions by inducing hyperacetylation of both histone and non-histone proteins, leading to epigenetic modulation of gene expression.[3][4] This activity results in the re-expression of silenced tumor suppressor genes, culminating in cell cycle arrest, induction of apoptosis, and inhibition of tumor proliferation.[3][5][6] Clinical and preclinical data show its efficacy in various cancers, including multiple myeloma, soft tissue sarcoma, and lung cancer, both as a monotherapy and in combination with other anti-cancer agents.[4][7][8][9] This guide details the molecular mechanisms, summarizes key efficacy data, outlines relevant experimental methodologies, and visualizes the critical signaling pathways affected by Panobinostat.

Mechanism of Action

Panobinostat's primary mechanism of action is the potent, non-selective inhibition of zinc-dependent Class I, II, and IV histone deacetylase (HDAC) enzymes.[1][4] In many cancers, HDACs are overexpressed and contribute to malignancy by removing acetyl groups from lysine residues on histones.[3] This deacetylation leads to a condensed chromatin structure, thereby repressing the transcription of critical genes, including tumor suppressors.[3][5]

Panobinostat reverses this process. By inhibiting HDACs, it causes an accumulation of acetylated histones, which results in a more relaxed and transcriptionally active chromatin state.[3][5] This epigenetic reprogramming allows for the expression of genes that can halt cellular proliferation and induce programmed cell death (apoptosis).[1]

Beyond histones, Panobinostat also affects the acetylation status and function of numerous non-histone proteins, including transcription factors like p53 and other proteins involved in cell cycle regulation, DNA damage repair, and apoptosis.[5][10] This multi-faceted action contributes to its broad anti-neoplastic effects.

Visualizing the Core Mechanism

The following diagram illustrates the fundamental mechanism of HDAC inhibition by Panobinostat.

Key Signaling Pathways Modulated by Panobinostat

Panobinostat influences multiple signaling pathways critical for cancer cell survival and proliferation.

-

p53 Signaling: Panobinostat can enhance the tumor-suppressive functions of the p53 protein by modifying its acetylation status.[5] This leads to the activation of p53 target genes, which promote cell cycle arrest and apoptosis.

-

JAK/STAT Pathway: In malignancies like multiple myeloma, Panobinostat has been shown to inhibit the phosphorylation of STAT5 and STAT6, disrupting survival signals and promoting apoptosis.[11]

-

Apoptosis Pathways: Panobinostat induces apoptosis through both intrinsic and extrinsic pathways. It can upregulate pro-apoptotic proteins (e.g., BIM) and downregulate anti-apoptotic proteins (e.g., MCL-1).[12] It also directly activates cellular death receptor pathways and increases levels of cleaved PARP and caspase-3/7.[1][2][13]

Visualization of Panobinostat's Effect on the p53 Pathway

Quantitative Anti-Tumor Activity

The efficacy of Panobinostat has been quantified in numerous preclinical studies across various cancer types.

Table: In Vitro Cytotoxicity (IC50 Values) of Panobinostat

The half-maximal inhibitory concentration (IC50) demonstrates the potent anti-proliferative effects of Panobinostat at nanomolar concentrations.

| Cancer Type | Cell Line(s) | IC50 (nM) | Reference |

| Small Cell Lung Cancer (SCLC) | Majority of 37 cell lines | < 10 | [1] |

| Colon Cancer | Various CRC cell lines | 5.5 - 25.9 (µM)* | [1] |

| Ewing Sarcoma | Ewing Sarcoma cells | ~2.8 | [11] |

| Rhabdoid Tumor | A204 | 8 - 16 | [14] |

| Epithelioid Sarcoma | VAESBJ, GRU1 | 22 - 60 | [14] |

| Soft Tissue Sarcoma | HT1080 | 16.1 | [7] |

| Soft Tissue Sarcoma | SK-LMS-1 | 38.1 | [7] |

| Neuroblastoma | IMR-32 | Low nanomolar range | [15] |

| Non-cancerous cells | HEK293 | Hundreds of nanomolar | [15] |

*Note: One study reported IC50 values in the micromolar range for CRC cell lines, which differs from the nanomolar potency generally observed.[1]

Table: In Vivo Tumor Growth Inhibition by Panobinostat

Studies in animal models confirm the significant anti-tumor activity of Panobinostat in vivo.

| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Triple Negative Breast Cancer | Mice | 10 mg/kg/day, 5 days/week | Significant decrease in tumor volume | [1] |

| Canine NHL Xenograft | SCID Mice | 10 mg/kg (i.p.), 5 days/week for 2 weeks | 82.9% | [16] |

| Canine NHL Xenograft | SCID Mice | 20 mg/kg (i.p.), 5 days/week for 2 weeks | 97.3% | [16] |

| Epithelioid Sarcoma (VAESBJ) | Xenograft | 8 mg/kg (i.p.), 3 times/week | Significant TGI vs. control | [14] |

| Epithelioid Sarcoma (VAESBJ) | Xenograft | 12 mg/kg (i.p.), 3 times/week | Significant TGI vs. control | [14] |

Experimental Protocols and Methodologies

The following section details common methodologies used to investigate the anti-tumor activity of Panobinostat.

In Vitro Cell Viability and Proliferation Assays

-

MTT Assay:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values using non-linear regression analysis.[7]

-

-

Colony Formation Assay:

-

Treat cells with Panobinostat for a specified period.

-

Plate a low density of viable cells (e.g., 500-1000 cells) into 6-well plates.

-

Allow cells to grow for 10-14 days until visible colonies form.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies (typically >50 cells) to assess the long-term proliferative capacity.[7]

-

Apoptosis Assays

-

Caspase Activity Assay:

-

Treat cells with Panobinostat as described above.

-

Lyse the cells and incubate the lysate with a fluorogenic or colorimetric substrate specific for caspases (e.g., Caspase-3/7).

-

Measure the fluorescence or absorbance to quantify caspase activity, which is a hallmark of apoptosis.[11]

-

-

Western Blot for Apoptosis Markers:

-

Prepare protein lysates from Panobinostat-treated and control cells.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against apoptosis markers such as cleaved PARP and cleaved Caspase-3, -7, or -9.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Detect signals using secondary antibodies conjugated to HRP and an ECL substrate.[17][18]

-

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., SCID or nude mice).[16]

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined volume (e.g., ~100 mm³), randomize mice into treatment and control groups.[16]

-

Treatment Administration: Administer this compound (e.g., 10-20 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule (e.g., 5 days per week).[16]

-

Monitoring: Measure tumor volumes three times a week and monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Tumors can be used for further analysis, such as histology (H&E staining) or western blotting.[16]

Visualization of a Typical Experimental Workflow

Conclusion

This compound is a potent anti-tumor agent with a well-defined mechanism of action centered on the inhibition of histone deacetylases. Its ability to induce epigenetic reprogramming leads to the activation of tumor suppressor pathways, resulting in robust anti-proliferative and pro-apoptotic effects across a wide array of cancers. The quantitative data from both in vitro and in vivo studies underscore its efficacy at nanomolar concentrations. The standardized protocols provided herein offer a framework for the continued investigation and development of this and other HDAC inhibitors in oncology research.

References

- 1. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer | PLOS One [journals.plos.org]

- 3. Facebook [cancer.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. The Combination of Panobinostat and Melphalan for the Treatment of Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Panobinostat enhances NK cell cytotoxicity in soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Phase II Trial of a Histone Deacetylase Inhibitor Panobinostat in Patients With Low-Grade Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Panobinostat (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Panobinostat - Wikipedia [en.wikipedia.org]

- 11. commons.stmarytx.edu [commons.stmarytx.edu]

- 12. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Histone deacetylase inhibitor panobinostat induces antitumor activity in epithelioid sarcoma and rhabdoid tumor by growth factor receptor modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Histone deacetylase inhibitor, panobinostat, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines | PLOS One [journals.plos.org]

A Technical Guide to Panobinostat Lactate's Role in Cell Cycle Arrest and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panobinostat (LBH589) is a potent, orally available pan-deacetylase inhibitor that targets a broad spectrum of histone deacetylase (HDAC) enzymes, including classes I, II, and IV.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[1][3] In many cancer cells, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and promoting oncogenic pathways.[3][4]

Panobinostat's primary mechanism of action involves the inhibition of these HDACs, leading to the hyperacetylation of histone and non-histone proteins.[4][5] This epigenetic alteration results in a more relaxed chromatin state, facilitating the transcription of genes that can induce cell cycle arrest, differentiation, and ultimately, apoptosis in malignant cells.[3][5] This guide provides an in-depth technical overview of the molecular mechanisms through which panobinostat exerts its anti-tumor effects, with a specific focus on its roles in inducing cell cycle arrest and apoptosis.

Core Mechanism: Histone Deacetylase (HDAC) Inhibition

The fundamental action of panobinostat is its potent inhibition of HDAC enzymes at nanomolar concentrations.[4] This inhibition disrupts the balance of histone acetylation, leading to an accumulation of acetylated histones (e.g., H3K9, H4K8).[5][6] The increased acetylation neutralizes the positive charge of lysine residues on histones, weakening their interaction with negatively charged DNA. This results in a more open and transcriptionally active chromatin structure.

This "chromatin relaxation" allows for the expression of previously silenced genes, including critical tumor suppressors and cell cycle inhibitors.[5] Beyond histones, panobinostat also affects the acetylation status of numerous non-histone proteins, including transcription factors like p53, further contributing to its anti-cancer activity.[3]

Panobinostat-Induced Cell Cycle Arrest

Panobinostat has been shown to induce cell cycle arrest at the G1 and G2/M checkpoints in various cancer cell lines.[5][7][8] This effect is primarily mediated by the transcriptional upregulation of cyclin-dependent kinase inhibitors (CDKIs).

3.1 Molecular Pathway of Cell Cycle Arrest

The primary mechanism involves the hyperacetylation of histone proteins in the promoter regions of CDKI genes, such as CDKN1A (encoding p21WAF1/CIP1) and CDKN1B (encoding p27Kip1).[5][6][8]

-

Upregulation of p21 and p27: Increased expression of p21 and p27 proteins follows HDAC inhibition.[6][8]

-

Inhibition of Cyclin-CDK Complexes: p21 and p27 are potent inhibitors of cyclin-dependent kinases (CDKs). They bind to and inactivate CDK4/6-cyclin D and CDK2-cyclin E complexes, which are essential for the G1/S phase transition.[7]

-

Cell Cycle Checkpoint Activation: The inhibition of these CDK complexes prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the release of E2F transcription factors required for S-phase entry and leading to G1 arrest.[7] In some cell types, panobinostat can also induce G2/M arrest.[8][9][10]

Caption: Panobinostat-induced G1 cell cycle arrest pathway.

3.2 Quantitative Data: Cell Cycle Distribution

The effect of panobinostat on the cell cycle distribution varies between cell lines and treatment conditions.

| Cell Line | Treatment Concentration | Time (hr) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| HeLa (Cervical Cancer) | Varies | - | Arrest in G0/G1 | - | - | [10] |

| SiHa (Cervical Cancer) | Varies | - | - | - | Arrest in G2/M | [10] |

| Hodgkin Lymphoma Cells | 0.02 µM | 48 | - | - | Marked Increase | [9] |

| TNBC Cell Lines | 100 nM | 24-72 | - | Concurrent Decrease | Accumulation | [11] |

| Medulloblastoma Cells | Varies | - | - | - | Induces G2/M Arrest | [12] |

| Pancreatic Cancer Cells | Varies | - | - | - | Arrest at G2/M | [8] |

Panobinostat-Induced Apoptosis

Panobinostat is a potent inducer of apoptosis in cancer cells through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][13] This is achieved by altering the expression of key apoptosis-regulating genes.

4.1 Molecular Pathways of Apoptosis

-

Intrinsic Pathway: Panobinostat shifts the balance of the Bcl-2 family of proteins towards a pro-apoptotic state. It downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins such as Bim, BAX, and BAK.[8] This leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9, which in turn activates the executioner caspase-3.[8][10]

-

Extrinsic Pathway: Panobinostat can sensitize cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis. It promotes the degradation of c-FLIP, an inhibitor of the extrinsic pathway, via the ubiquitin/proteasome system.[8]

-

Caspase Activation & PARP Cleavage: Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.[7][13] Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of cells undergoing apoptosis.[13][14]

-

Reactive Oxygen Species (ROS): In some cell types, panobinostat-induced apoptosis is also linked to an increase in intracellular reactive oxygen species (ROS), which can contribute to mitochondrial damage.[8][10]

Caption: Panobinostat-induced apoptosis signaling pathways.

4.2 Quantitative Data: Apoptosis Induction

The efficacy of panobinostat in inducing apoptosis is demonstrated across various cancer models.

| Cell Line | Effect Measured | Result | Reference |

| SW-982 (Synovial Sarcoma) | Caspase 3/7 Activity | Increased up to 23% | [7] |

| SW-1353 (Chondrosarcoma) | Caspase 3/7 Activity | Prominent 3-fold activation | [7] |

| SW-1353 (Chondrosarcoma) | Caspase-3 Cleavage | 28% of cells | [7] |

| K562 (CML) | Apoptosis | Triggered apoptosis and inhibited growth | [13] |

| MOLT-4 & Reh (Leukemia) | IC50 for Apoptosis | 5 nM (MOLT-4), 20 nM (Reh) | [5] |

| Medulloblastoma Cell Lines | IC50 at 72h | 0.046 - 0.067 µM | [12] |

| Hodgkin Lymphoma Cells | Apoptosis | Light increase observed | [9] |

Detailed Experimental Protocols

Reproducing the findings on panobinostat's effects requires standardized methodologies. Below are detailed protocols for key experiments.

References

- 1. Histone deacetylase inhibitor, panobinostat, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines | PLOS One [journals.plos.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Panobinostat lactate? [synapse.patsnap.com]

- 4. Panobinostat: a Histone Deacetylase Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]

- 5. dppiv.com [dppiv.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Panobinostat induces apoptosis via production of reactive oxygen species and synergizes with topoisomerase inhibitors in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Panobinostat, a histone deacetylase inhibitor, suppresses leptomeningeal seeding in a medulloblastoma animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sodium butyrate and panobinostat induce apoptosis of chronic myeloid leukemia cells via multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Expanding Epigenetic Landscape: A Technical Guide to the Non-Histone Targets of Panobinostat Lactate

For Researchers, Scientists, and Drug Development Professionals

Panobinostat lactate, a potent pan-histone deacetylase (HDAC) inhibitor, has garnered significant attention for its therapeutic potential in oncology. While its effects on histone acetylation and chromatin remodeling are well-documented, a growing body of evidence illuminates a broader mechanism of action involving the modulation of numerous non-histone protein targets. This technical guide provides an in-depth exploration of these non-histone targets, offering a comprehensive resource for researchers and drug development professionals. We will delve into the key signaling pathways affected, present quantitative data on Panobinostat's activity, and provide detailed experimental protocols for investigating these interactions.

Key Non-Histone Protein Targets and Affected Signaling Pathways

Panobinostat's influence extends beyond the confines of the nucleosome, impacting a diverse array of cellular processes through the acetylation of non-histone proteins. These targets are integral components of critical signaling pathways that govern cell survival, proliferation, and stress responses.

Chaperone Proteins: The HSP90 Connection

Heat shock protein 90 (HSP90) is a crucial molecular chaperone responsible for the conformational maturation and stability of a multitude of client proteins, many of which are oncoproteins. Panobinostat induces the acetylation of HSP90, disrupting its chaperone function and leading to the degradation of its client proteins.[1][2] This disruption of the HSP90 chaperone machinery represents a significant component of Panobinostat's anti-cancer activity.

Affected Signaling Pathway: HSP90 Client Protein Degradation

Panobinostat's inhibition of HDAC6 leads to the hyperacetylation of HSP90.[2] This post-translational modification impairs the binding of ATP to HSP90 and its interaction with co-chaperones, ultimately leading to the ubiquitination and proteasomal degradation of its client proteins.

Signal Transduction and Transcription: The JAK/STAT and PI3K/AKT/mTOR Pathways

Panobinostat significantly impacts key signaling cascades that are frequently dysregulated in cancer, including the JAK/STAT and PI3K/AKT/mTOR pathways.

The JAK/STAT pathway is a critical regulator of cytokine signaling, and its aberrant activation is common in hematological malignancies. Panobinostat has been shown to inhibit the phosphorylation of STAT3 and STAT5, key downstream effectors of this pathway.[3][4] This inhibition is mediated, in part, through the disruption of HSP90's chaperone function, which is required for STAT3 stability.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Panobinostat can modulate this pathway at multiple levels. By promoting the degradation of HSP90 client proteins like AKT, it can directly inhibit downstream signaling.[3][5]

DNA Damage Repair: Targeting Ku70

The DNA repair protein Ku70 is another important non-histone target of Panobinostat. Ku70 is a key component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Acetylation of Ku70 has been shown to inhibit its ability to bind to DNA ends, thereby impairing the NHEJ repair process.[2] By promoting Ku70 acetylation, Panobinostat can sensitize cancer cells to DNA damaging agents.

Quantitative Data on Panobinostat Activity

The potency of Panobinostat is reflected in its low nanomolar IC50 values against various HDAC enzymes and cancer cell lines.

| Target Class | Specific Target | IC50 (nM) | Reference |

| HDAC Enzymes | Pan-HDAC | 2.1 - 531 | [6] |

| HDAC6 | ~21-31 | [7] | |

| Cancer Cell Lines | HH (Cutaneous T-cell Lymphoma) | 1.8 | [6] |

| BT474 (Breast Cancer) | 2.6 | [6] | |

| HCT116 (Colon Cancer) | 7.1 | [6] | |

| A204 (Rhabdoid Tumor) | 8 - 26 | [8] | |

| VAESBJ (Epithelioid Sarcoma) | 8 - 26 | [8] | |

| GRU1 (Epithelioid Sarcoma) | 8 - 26 | [8] | |

| JJN3 (Multiple Myeloma) | 13 | [9] | |

| KMM1 (Multiple Myeloma) | 25 | [9] |

Detailed Experimental Protocols

To facilitate further research into the non-histone targets of Panobinostat, this section provides detailed methodologies for key experiments.

Experimental Workflow for Investigating Non-Histone Protein Acetylation

References

- 1. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. commons.stmarytx.edu [commons.stmarytx.edu]

- 4. JCI Insight - Panobinostat acts synergistically with ibrutinib in diffuse large B cell lymphoma cells with MyD88 L265P mutations [insight.jci.org]

- 5. Inactivation of the Akt/FOXM1 Signaling Pathway by Panobinostat Suppresses the Proliferation and Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]

- 7. HDAC6 inhibitors sensitize resistant t(11;14) multiple myeloma cells to a combination of bortezomib and BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone deacetylase inhibitor panobinostat induces antitumor activity in epithelioid sarcoma and rhabdoid tumor by growth factor receptor modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Panobinostat Lactate and its Modulation of the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Panobinostat (LBH589), a potent pan-histone deacetylase (HDAC) inhibitor, represents a significant therapeutic agent with a multifaceted mechanism of action that extends beyond direct tumor cell cytotoxicity to profound modulation of the tumor microenvironment (TME).[1][2][3][4] By inhibiting class I, II, and IV HDACs, panobinostat induces hyperacetylation of histone and non-histone proteins, leading to chromatin remodeling and altered gene expression.[1][5][6] This epigenetic reprogramming not only triggers cell cycle arrest and apoptosis in malignant cells but also re-engineers the TME from an immunosuppressive to an immune-permissive state. This guide provides an in-depth technical overview of panobinostat's impact on key components of the TME, including immune cells, angiogenesis, and cytokine profiles, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

Panobinostat's primary mechanism is the non-selective inhibition of histone deacetylase enzymes.[3][4] HDACs remove acetyl groups from lysine residues on histones, leading to a condensed chromatin structure that represses gene transcription.[6][7] In many cancers, HDACs are dysregulated, silencing tumor suppressor genes and promoting oncogenic pathways.[6][7]

Panobinostat's inhibition of HDACs results in the accumulation of acetylated histones, creating a more relaxed chromatin state.[6][7] This facilitates the transcriptional activation of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[7] Beyond histones, panobinostat affects the acetylation status of numerous non-histone proteins, including transcription factors and signaling molecules, further contributing to its anti-cancer effects.[7][8]

Modulation of the Tumor Microenvironment

Panobinostat orchestrates a significant shift within the TME, targeting both cellular and non-cellular components to foster an anti-tumor landscape.

Reprogramming of Immunosuppressive Cells

Panobinostat actively targets and modulates key immunosuppressive cell populations that typically enable tumor immune evasion.

-

Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells that suppress T-cell responses.[9] Pan-HDAC inhibitors like panobinostat have been shown to affect MDSCs, which are often associated with poorer prognosis in various cancers.[9] Studies on other HDACis indicate they can reduce the immune-suppressive activity of MDSC subsets, suggesting a potential mechanism for panobinostat.[10] Combining inhibitors of different HDAC classes may be necessary to abrogate the suppressive activity of all MDSC populations.[10]

-

Tumor-Associated Macrophages (TAMs): TAMs often adopt an M2-like phenotype, which is anti-inflammatory and promotes tumor growth and immunosuppression.[11] Panobinostat has been shown to potently inhibit M2-type macrophage polarization, shifting the balance towards a pro-inflammatory, anti-tumor M1-like state without blocking overall macrophage infiltration.[11]

-

Regulatory T cells (Tregs): Tregs are critical mediators of immune suppression within the TME. In a study on acute myeloid leukemia (AML), treatment with panobinostat (in combination with azacitidine) led to a decrease in the levels of highly suppressive TNFR2+ Tregs in both peripheral blood and bone marrow.[12] This reduction was associated with increased production of IFN-γ and IL-2 by effector T cells, correlating with beneficial clinical responses.[12] However, in other contexts, such as HIV-infected individuals, panobinostat treatment resulted in an increased proportion of Tregs.[13][14] This highlights the context-dependent effects of the drug.

Enhancement of Effector Immune Cell Function

Panobinostat can bolster the activity of cytotoxic immune cells, promoting direct tumor cell killing.

-

Natural Killer (NK) Cells: NK cells are crucial for innate anti-tumor immunity. Panobinostat enhances NK cell-mediated cytotoxicity.[15][16] Mechanistically, it upregulates the expression of NKG2D ligands, such as MICA/MICB, on the surface of sarcoma cells, making them more susceptible to recognition and lysis by NK cells.[15][16] This effect is partly mediated by the activation of the Wnt/β-catenin pathway.[15][16] Panobinostat synergizes with NK cells to increase tumor cell cytolysis and is required for the full anti-tumor activity of panobinostat in some tumor models.[17]

-

T-Cell Activity and Checkpoint Modulation: Panobinostat can influence T-cell activation and the expression of immune checkpoint molecules.[14] In patients with Hodgkin lymphoma, panobinostat treatment was associated with decreased PD-1 expression on T-cells, suggesting a mechanism for stimulating an anti-lymphoma immune reaction.[18] Furthermore, panobinostat can induce the upregulation of PD-L1 on tumor cells, which, while seemingly counterintuitive, provides a strong rationale for combination therapy with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[19] This combination has shown synergistic anti-tumor effects.[17][19]

Impact on Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[20] Panobinostat exhibits anti-angiogenic properties, although its effects can be context-dependent. In hepatocellular carcinoma (HCC) models, panobinostat treatment was associated with reduced angiogenesis and inhibition of the MAPK signaling pathway.[20] Its effects on angiogenesis may be mediated through the modulation of factors like Connective Tissue Growth Factor (CTGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α). However, in other contexts, such as moyamoya disease, panobinostat was found to rescue and increase the angiogenic potential of endothelial cells.[21]

Alteration of Cytokine and Chemokine Profiles

Panobinostat significantly alters the cytokine milieu within the TME. In a study of Hodgkin lymphoma patients, treatment led to a significant decrease in the serum levels of 14 cytokines and chemokines, including pro-tumorigenic and pro-angiogenic factors like EGF, VEGF, GM-CSF, and IL-6.[18] This suggests panobinostat can disrupt the signaling network that supports tumor survival.[18] HDAC inhibitors can generally favor a TH1-type (anti-tumor) immune response over a TH2-type response.[18]

Quantitative Data Summary

The following tables summarize key quantitative findings from various preclinical and clinical studies.

Table 1: Effects of Panobinostat on Cancer Cell Lines

| Cell Line Type | Endpoint | Panobinostat Concentration | Result | Citation |

|---|---|---|---|---|

| Soft Tissue Sarcoma (HT1080, SK-LMS-1) | Proliferation | Dose-dependent | Effective inhibition of cell growth | [15] |

| NSCLC | Proliferation (IC50) | 5 - 100 nM | Potent antiproliferative activity | [22] |

| Hematological Cancers | Cytotoxicity (LD90) | 14 - 57.5 nM | High cytotoxicity | [4] |

| Solid Tumors (Breast, Pancreas) | Cytotoxicity (LD90) | 306 - 541 nM | Lower cytotoxicity vs. hematological | [4] |

| Acute Myeloid Leukemia (MOLT-4, Reh) | Apoptosis/Cell Cycle Arrest | 5 - 20 nM | Time- and dose-dependent induction | [22] |

| Hepatocellular Carcinoma (HepG2) | CTGF mRNA Expression | 0.1 µM (24h) | 7.7-fold increase | [20] |

| Hepatocellular Carcinoma (HepG2) | CTGF mRNA Expression | 0.1 µM (72h) | Decrease to 0.8-fold of control |[20] |

Table 2: Modulation of Immune Cells and Markers by Panobinostat

| Cell/Marker Type | Context | Treatment | Result | Citation |

|---|---|---|---|---|

| TNFR2+ Regulatory T cells | AML Patients (in vivo) | Panobinostat + Azacitidine | Decreased levels in blood and bone marrow | [12] |

| Regulatory T cells (CD4+FoxP3 high) | HIV-infected individuals | Panobinostat | ~40% increase by day 4 | [13] |

| NK Cell Cytotoxicity | Soft Tissue Sarcoma | Co-culture with LBH589-treated cells | Enhanced lysis of sarcoma cells | [15][17] |

| PD-1 Expression | Hodgkin Lymphoma Patients | Panobinostat | Decreased expression on T-cells |[18] |

Table 3: In Vivo and Clinical Effects of Panobinostat

| Cancer Type | Model/Patient Group | Treatment | Key Finding | Citation |

|---|---|---|---|---|

| Hodgkin Lymphoma | Patients | Panobinostat | Serum levels of 14 cytokines significantly decreased | [18] |

| Hodgkin Lymphoma | Patients | Panobinostat | Tumor size reduction in >70% of patients | [18] |

| Multiple Myeloma | Disseminated Mouse Model | 5, 10, 20 mg/kg i.p. | Decreased tumor burden, reduced bone density loss | [22] |

| NSCLC & Mesothelioma | Xenograft Mouse Model | 10, 20 mg/kg i.p. | Significantly slowed tumor growth |[22] |

Detailed Experimental Protocols

This section outlines common methodologies used to assess the impact of panobinostat on the TME.